BML-260

Description

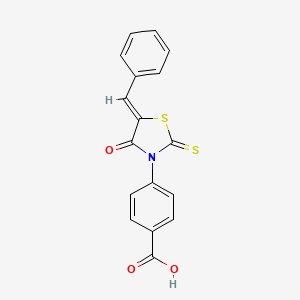

The exact mass of the compound 4-(5-benzylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)benzoic acid is 341.01803556 g/mol and the complexity rating of the compound is 532. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-[(5Z)-5-benzylidene-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H11NO3S2/c19-15-14(10-11-4-2-1-3-5-11)23-17(22)18(15)13-8-6-12(7-9-13)16(20)21/h1-10H,(H,20,21)/b14-10- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJGHAHOKZBWVGK-UVTDQMKNSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)C3=CC=C(C=C3)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)C3=CC=C(C=C3)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H11NO3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

BML-260: A Technical Guide to its Primary Target and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

BML-260 is a rhodanine-based small molecule inhibitor primarily targeting the dual-specificity phosphatase JSP-1, also known as DUSP22. This document provides a comprehensive technical overview of this compound, including its primary molecular target, mechanism of action, and effects on key signaling pathways. Quantitative data on its inhibitory activity are presented, along with detailed experimental protocols for relevant assays. Signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of its biological functions.

Primary Target: JSP-1/DUSP22

The principal molecular target of this compound is JNK-stimulatory phosphatase-1 (JSP-1), a member of the dual-specificity phosphatase (DUSP) family, encoded by the DUSP22 gene.[1] Dual-specificity phosphatases are a subclass of protein tyrosine phosphatases (PTPs) that can dephosphorylate both phosphotyrosine and phosphoserine/phosphothreonine residues. JSP-1 is a key regulator of various cellular processes, and its dysregulation has been implicated in inflammatory and proliferative disorders.

Inhibitory Activity

This compound acts as a potent inhibitor of JSP-1/DUSP22. The inhibitory concentration (IC50) of this compound against JSP-1 has been reported to be in the low micromolar range. One study identified this compound from a screen of rhodanine derivatives and determined its IC50 for DUSP22 to be in the low micromolar range, demonstrating competitive inhibition.[2] Another study reported an IC50 value of 18 µM for JSP-1. More recent research conducting a DUSP22 phosphatase activity assay found a dose-dependent inhibition with an IC50 of 54 μM.[2]

| Target | Reported IC50 | Reference |

| JSP-1/DUSP22 | 18 µM | Focus Biomolecules |

| DUSP22 | 54 µM | Williams D R, et al. (2025) |

Table 1: Quantitative Data on this compound Inhibitory Activity against JSP-1/DUSP22

Secondary Target: Sirtuin 2 (SIRT2)

While JSP-1/DUSP22 is the primary target, some evidence suggests that this compound may also inhibit Sirtuin 2 (SIRT2), a member of the NAD+-dependent deacetylase family. This interaction has been linked to the induction of granulocytic differentiation in leukemia cells. However, the direct inhibitory kinetics of this compound on SIRT2 are not as well-characterized as its effects on JSP-1/DUSP22.

Signaling Pathways and Mechanism of Action

This compound exerts its biological effects by modulating key signaling pathways, primarily through the inhibition of JSP-1/DUSP22.

DUSP22-JNK-FOXO3a Signaling Axis in Skeletal Muscle

In the context of skeletal muscle wasting, DUSP22 is upregulated. This compound-mediated inhibition of DUSP22 leads to the suppression of the stress-activated c-Jun N-terminal kinase (JNK).[2][3] This, in turn, prevents the activation of the transcription factor FOXO3a, a master regulator of muscle atrophy. This mechanism has been shown to ameliorate skeletal muscle wasting, making this compound a potential therapeutic agent for sarcopenia and related conditions.

JSP-1 Independent Effects on Adipocytes

Interestingly, this compound can stimulate the expression of uncoupling protein 1 (UCP1) and promote thermogenesis in adipocytes through a mechanism that is independent of JSP-1 inhibition. This effect is partially mediated by the activation of the CREB, STAT3, and PPAR signaling pathways.

SIRT2 Inhibition and Myeloid Differentiation

The inhibition of SIRT2 by this compound has been linked to the induction of granulocytic differentiation in acute myeloid leukemia (AML) cells. SIRT2 is involved in the regulation of proliferation and survival of leukemic cells, and its inhibition can lead to apoptosis and reduced proliferation. The downstream signaling pathways are thought to involve the AKT/GSK3β/β-catenin pathway.

Experimental Protocols

JSP-1/DUSP22 Inhibition Assay (Phosphatase Activity Assay)

This protocol is based on the methods described for assaying DUSP22 activity.

Objective: To determine the in vitro inhibitory effect of this compound on DUSP22 phosphatase activity.

Materials:

-

Recombinant human DUSP22 protein

-

This compound

-

Phosphatase assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 1 mM DTT)

-

p-Nitrophenyl phosphate (pNPP) as a substrate

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Serially dilute this compound in the assay buffer to obtain a range of concentrations.

-

In a 96-well plate, add the DUSP22 enzyme to the assay buffer.

-

Add the different concentrations of this compound to the wells containing the enzyme. Include a vehicle control (DMSO) and a no-enzyme control.

-

Pre-incubate the enzyme with the inhibitor for a specified time (e.g., 15 minutes) at room temperature.

-

Initiate the phosphatase reaction by adding the pNPP substrate to all wells.

-

Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).

-

Stop the reaction by adding a stop solution (e.g., 1 M NaOH).

-

Measure the absorbance of the product (p-nitrophenol) at 405 nm using a microplate reader.

-

Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control and determine the IC50 value.

SIRT2 Inhibition Assay (Fluorometric)

Objective: To determine the in vitro inhibitory effect of this compound on SIRT2 deacetylase activity.

Materials:

-

Recombinant human SIRT2 enzyme

-

This compound

-

SIRT2 assay buffer

-

Fluorogenic SIRT2 substrate (e.g., a peptide with an acetylated lysine and a fluorescent reporter)

-

NAD+

-

Developer solution

-

96-well black microplate

-

Fluorometric microplate reader

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Serially dilute this compound in the assay buffer.

-

In a 96-well black plate, add the SIRT2 enzyme and NAD+ to the assay buffer.

-

Add the different concentrations of this compound to the wells. Include a vehicle control and a no-enzyme control.

-

Pre-incubate the enzyme and NAD+ with the inhibitor.

-

Initiate the reaction by adding the fluorogenic SIRT2 substrate.

-

Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes), protected from light.

-

Stop the deacetylation reaction and initiate the development step by adding the developer solution.

-

Incubate for a further period (e.g., 15 minutes) at 37°C, protected from light.

-

Measure the fluorescence at the appropriate excitation and emission wavelengths.

-

Calculate the percentage of inhibition and determine the IC50 value.

Conclusion

This compound is a valuable research tool for studying the roles of JSP-1/DUSP22 and, to a lesser extent, SIRT2 in various cellular processes. Its primary mechanism of action involves the direct inhibition of JSP-1/DUSP22, leading to the modulation of downstream signaling pathways such as the JNK-FOXO3a axis. Furthermore, its JSP-1-independent effects on adipocyte metabolism highlight the multifaceted nature of this compound. The provided experimental protocols and pathway diagrams serve as a guide for researchers investigating the biological activities of this compound and its potential therapeutic applications.

References

- 1. This compound | DUSP22 inhibitor | Probechem Biochemicals [probechem.com]

- 2. Modulating phosphatase DUSP22 with this compound ameliorates skeletal muscle wasting via Akt independent JNK-FOXO3a repression - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Modulating phosphatase DUSP22 with this compound ameliorates skeletal muscle wasting via Akt independent JNK-FOXO3a repression - PubMed [pubmed.ncbi.nlm.nih.gov]

BML-260 as a DUSP22 Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dual-specificity phosphatase 22 (DUSP22), also known as JNK-stimulatory phosphatase-1 (JSP-1), is a critical regulator of intracellular signaling, predominantly through its interaction with the c-Jun N-terminal kinase (JNK) pathway. Dysregulation of DUSP22 activity has been implicated in a variety of pathological conditions, including inflammatory disorders, cancer, and muscle wasting diseases. BML-260, a rhodanine-based small molecule, has emerged as a potent and competitive inhibitor of DUSP22. This technical guide provides an in-depth overview of this compound as a DUSP22 inhibitor, consolidating available quantitative data, detailing experimental protocols for its characterization, and visualizing the associated signaling pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers and professionals in the field of drug discovery and development.

Introduction to DUSP22

DUSP22 is a member of the dual-specificity phosphatase family, capable of dephosphorylating both phosphotyrosine and phosphothreonine/phosphoserine residues on its substrates.[1] It is also known by several other names, including JSP-1, JKAP (JNK pathway-associated phosphatase), and MKPX.[1] While initially characterized as a phosphatase, emerging evidence suggests a more complex role for DUSP22, including acting as a scaffold protein within the JNK signaling cascade.[2][3]

The JNK signaling pathway is a critical mediator of cellular responses to stress signals, such as inflammatory cytokines, oxidative stress, and UV radiation.[4] This pathway is organized as a three-tiered kinase cascade, typically consisting of a MAP kinase kinase kinase (MAP3K), a MAP kinase kinase (MAP2K), and a MAP kinase (MAPK), which in this case is JNK. DUSP22 has been shown to selectively associate with components of this cascade, including apoptosis signal-regulating kinase 1 (ASK1), MAP kinase kinase 7 (MKK7), and JNK1/2. By bringing these components into proximity, DUSP22 can facilitate JNK activation, often independent of its phosphatase activity.

The dysregulation of the DUSP22-JNK signaling axis has been linked to various diseases. For instance, its role in inflammatory and proliferative disorders associated with dysfunctional JNK signaling is an area of active investigation. More recently, DUSP22 has been identified as a novel target for preventing skeletal muscle wasting. Studies have shown that targeting DUSP22 can ameliorate muscle atrophy by suppressing the JNK-FOXO3a (Forkhead box protein O3a) signaling pathway.

This compound: A Potent DUSP22 Inhibitor

This compound is a rhodanine-based small molecule identified as a potent inhibitor of DUSP22. Its chemical formula is C17H11NO3S2, and it has a molecular weight of 341.40 g/mol . This compound acts as a competitive inhibitor of DUSP22, indicating that it likely binds to the active site of the enzyme.

Quantitative Data

The inhibitory potency of this compound against DUSP22 has been quantified, with a reported IC50 value in the micromolar range. The table below summarizes the key quantitative data for this compound.

| Parameter | Value | Reference |

| Target | DUSP22 (JSP-1) | |

| IC50 | 54 µM | |

| Mechanism of Inhibition | Competitive | |

| Molecular Formula | C17H11NO3S2 | |

| Molecular Weight | 341.40 g/mol |

Signaling Pathway and Mechanism of Action

This compound exerts its effects by inhibiting the phosphatase activity of DUSP22, thereby modulating the JNK signaling pathway. In the context of skeletal muscle wasting, the inhibition of DUSP22 by this compound leads to the suppression of the JNK-FOXO3a axis.

Caption: DUSP22-JNK-FOXO3a signaling pathway and the inhibitory action of this compound.

As depicted in the diagram, DUSP22 can act as a scaffold protein, bringing together ASK1, MKK7, and JNK to facilitate the phosphorylation and activation of JNK in response to stress stimuli. Activated JNK then phosphorylates and activates the transcription factor FOXO3a. Nuclear translocation of activated FOXO3a leads to the expression of atrophy-related genes, ultimately resulting in skeletal muscle wasting. This compound inhibits the phosphatase activity of DUSP22, which in turn suppresses the downstream activation of JNK and FOXO3a, thereby ameliorating muscle wasting.

Experimental Protocols

This section provides detailed methodologies for key experiments to characterize this compound as a DUSP22 inhibitor.

DUSP22 Phosphatase Activity Assay (In Vitro)

This assay is designed to measure the enzymatic activity of DUSP22 and the inhibitory effect of this compound. A common method involves a fluorescent substrate that, upon dephosphorylation by DUSP22, produces a fluorescent signal.

Materials:

-

Recombinant human DUSP22 enzyme

-

This compound

-

Phosphatase substrate (e.g., 3-O-methylfluorescein phosphate - OMFP)

-

Assay Buffer (e.g., 30 mM Tris-HCl pH 7.0, 75 mM NaCl, 1 mM EDTA, 0.4 mM DTT, 0.132% BSA)

-

96-well black microtiter plates

-

Fluorescence plate reader

Procedure:

-

Prepare a stock solution of this compound in DMSO.

-

Prepare serial dilutions of this compound in Assay Buffer. Also, prepare a vehicle control (DMSO in Assay Buffer).

-

In a 96-well plate, add a fixed amount of recombinant DUSP22 enzyme to each well.

-

Add the serially diluted this compound or vehicle control to the respective wells.

-

Pre-incubate the enzyme and inhibitor for 15-30 minutes at room temperature.

-

Initiate the reaction by adding the OMFP substrate to each well.

-

Incubate the plate at 37°C for 30-60 minutes, protected from light.

-

Measure the fluorescence intensity using a plate reader with excitation and emission wavelengths appropriate for the cleaved substrate (e.g., 485 nm excitation and 535 nm emission for OMFP).

-

Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.

JNK Kinase Activity Assay (Cell-Based)

This assay assesses the effect of this compound on JNK activity within a cellular context by measuring the phosphorylation of its substrate, c-Jun.

Materials:

-

Human skeletal muscle cells (or other relevant cell line)

-

This compound

-

Stimulus to activate the JNK pathway (e.g., TNF-α, anisomycin)

-

Cell lysis buffer

-

Primary antibodies: anti-phospho-c-Jun (Ser63 or Ser73), anti-total c-Jun, and an antibody for a loading control (e.g., anti-GAPDH)

-

HRP-conjugated secondary antibody

-

SDS-PAGE equipment and reagents

-

Western blotting equipment and reagents

-

Chemiluminescence detection system

Procedure:

-

Culture cells to 70-80% confluency.

-

Pre-treat the cells with varying concentrations of this compound or vehicle control for a specified time (e.g., 1-2 hours).

-

Stimulate the cells with a JNK pathway activator (e.g., TNF-α) for a short period (e.g., 15-30 minutes).

-

Wash the cells with ice-cold PBS and lyse them in cell lysis buffer.

-

Determine the protein concentration of the lysates.

-

Perform SDS-PAGE and Western blotting with the cell lysates.

-

Probe the membranes with primary antibodies against phospho-c-Jun, total c-Jun, and a loading control.

-

Incubate with the appropriate HRP-conjugated secondary antibody.

-

Visualize the protein bands using a chemiluminescence detection system.

-

Quantify the band intensities and normalize the phospho-c-Jun signal to total c-Jun and the loading control to determine the effect of this compound on JNK activity.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the initial characterization of a potential DUSP22 inhibitor like this compound.

Caption: General experimental workflow for the characterization of a DUSP22 inhibitor.

Conclusion and Future Directions

This compound has been established as a valuable tool compound for studying the biological functions of DUSP22. Its ability to potently and competitively inhibit DUSP22 provides a means to probe the intricacies of the JNK signaling pathway and its role in various disease states. The demonstrated efficacy of this compound in ameliorating skeletal muscle wasting in preclinical models highlights the therapeutic potential of targeting DUSP22.

Future research should focus on several key areas. Firstly, a comprehensive selectivity profiling of this compound against other phosphatases is necessary to fully understand its off-target effects. Secondly, medicinal chemistry efforts could be directed towards optimizing the rhodanine scaffold of this compound to improve its potency, selectivity, and pharmacokinetic properties, with the goal of developing clinical candidates. Finally, further investigation into the diverse roles of DUSP22 in other pathologies, guided by the use of this compound, may uncover new therapeutic opportunities. This in-depth technical guide serves as a foundational resource for researchers embarking on these and other investigations into the therapeutic targeting of DUSP22.

References

An In-depth Technical Guide to the Inhibition of JNK-Stimulating Phosphatase-1 (JSP-1) by BML-260

For Researchers, Scientists, and Drug Development Professionals

Abstract

JNK-Stimulating Phosphatase-1 (JSP-1), also known as Dual Specificity Phosphatase 22 (DUSP22), is a member of the dual-specificity protein phosphatase family. Unlike many other phosphatases that negatively regulate mitogen-activated protein kinase (MAPK) pathways, JSP-1 functions as a specific activator of the c-Jun N-terminal kinase (JNK) signaling cascade. This pathway is implicated in a variety of cellular processes, including inflammatory responses, apoptosis, and cell proliferation. The rhodanine-based small molecule, BML-260, has been identified as a potent, competitive inhibitor of JSP-1. This technical guide provides a comprehensive overview of the inhibition of JSP-1 by this compound, including quantitative inhibitory data, detailed experimental methodologies for assessing this inhibition, and a visualization of the pertinent signaling pathways.

Quantitative Inhibition Data

This compound has been characterized as a competitive inhibitor of JSP-1. The half-maximal inhibitory concentration (IC50) has been determined in multiple studies, with some variation in the reported values. This variability may be attributed to different experimental conditions and assay formats.

| Inhibitor | Target | IC50 Value | Inhibition Type | Reference |

| This compound | JSP-1 (DUSP22) | 18 µM | Competitive | Cutshall et al., 2005[1] |

| This compound | JSP-1 (DUSP22) | 54 µM | Not specified | Lee et al., 2025[2] |

JSP-1 Signaling Pathway and Inhibition by this compound

JSP-1 is a positive regulator of the JNK signaling pathway. Evidence suggests that JSP-1 can function as a scaffold protein, bringing together components of the upstream kinase cascade to facilitate JNK activation[3]. This cascade typically involves a MAP kinase kinase kinase (MAP3K) such as Apoptosis signal-regulating kinase 1 (ASK1) and a MAP kinase kinase (MAP2K) like Mitogen-activated protein kinase kinase 7 (MKK7)[3]. Activated JNK then translocates to the nucleus, where it phosphorylates and activates transcription factors, most notably c-Jun, a component of the AP-1 complex. This leads to the transcription of genes involved in various cellular responses.

This compound, as a competitive inhibitor, is believed to bind to the active site of JSP-1, preventing it from exercising its phosphatase activity which is crucial for the activation of the JNK pathway. By inhibiting JSP-1, this compound effectively dampens the downstream signaling events.

Experimental Protocols

The following sections outline the methodologies for key experiments to characterize the inhibition of JSP-1 by this compound.

Recombinant JSP-1 Expression and Purification

A detailed protocol for obtaining active JSP-1 is crucial for in vitro inhibition studies.

Objective: To express and purify recombinant human JSP-1.

Materials:

-

E. coli expression system (e.g., BL21(DE3))

-

Expression vector containing the human JSP-1 cDNA (e.g., pGEX or pET series)

-

LB Broth and appropriate antibiotic

-

Isopropyl β-D-1-thiogalactopyranoside (IPTG)

-

Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM EDTA, 1 mM DTT, protease inhibitors)

-

Glutathione-Sepharose or Ni-NTA agarose resin (depending on the fusion tag)

-

Elution buffer (e.g., Lysis buffer with 10 mM reduced glutathione or 250 mM imidazole)

-

Dialysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT)

Procedure:

-

Transform the JSP-1 expression plasmid into competent E. coli.

-

Grow a starter culture overnight in LB broth with the appropriate antibiotic.

-

Inoculate a larger volume of LB broth and grow at 37°C to an OD600 of 0.6-0.8.

-

Induce protein expression by adding IPTG (e.g., to a final concentration of 0.1-1 mM) and incubate for a further 3-16 hours at a lower temperature (e.g., 18-25°C).

-

Harvest the cells by centrifugation.

-

Resuspend the cell pellet in lysis buffer and lyse the cells (e.g., by sonication or French press).

-

Clarify the lysate by centrifugation.

-

Apply the supernatant to the appropriate affinity chromatography resin.

-

Wash the resin extensively with lysis buffer.

-

Elute the recombinant JSP-1 using the elution buffer.

-

Analyze the purity of the eluted protein by SDS-PAGE.

-

Dialyze the purified protein against a suitable storage buffer and store at -80°C.

In Vitro JSP-1 Phosphatase Activity Assay (Radioactive)

This protocol is based on the method described for the initial characterization of this compound and is a highly sensitive method for measuring phosphatase activity[2].

Objective: To determine the enzymatic activity of JSP-1 and assess the inhibitory effect of this compound.

Materials:

-

Purified recombinant JSP-1

-

This compound (dissolved in DMSO)

-

Phosphatase assay buffer (e.g., 50 mM Tris-HCl pH 7.0, 1 mM EDTA, 10 mM DTT)

-

[γ-³²P]ATP

-

A suitable protein kinase (e.g., Epidermal Growth Factor Receptor kinase domain)

-

Peptide substrate (e.g., a tyrosine-containing peptide derived from the Epidermal Growth Factor Receptor)

-

Trichloroacetic acid (TCA)

-

Scintillation counter and vials

-

Phosphocellulose paper

Procedure for Substrate Preparation:

-

Phosphorylate the peptide substrate using the protein kinase and [γ-³²P]ATP in a suitable kinase buffer.

-

Separate the ³²P-labeled peptide from free [γ-³²P]ATP using phosphocellulose paper or other suitable separation methods.

-

Quantify the specific activity of the labeled substrate.

Procedure for Inhibition Assay:

-

Prepare a reaction mixture containing the phosphatase assay buffer and a known concentration of purified JSP-1.

-

Add varying concentrations of this compound (or DMSO as a vehicle control) to the reaction mixture and pre-incubate for a defined period (e.g., 10-15 minutes) at 30°C.

-

Initiate the phosphatase reaction by adding the ³²P-labeled peptide substrate.

-

Incubate the reaction for a specific time, ensuring the reaction is in the linear range of enzyme activity.

-

Terminate the reaction by adding a solution of TCA.

-

Spot the reaction mixture onto phosphocellulose paper.

-

Wash the phosphocellulose paper to remove the released ³²P-inorganic phosphate.

-

Measure the remaining radioactivity on the phosphocellulose paper (representing the phosphorylated substrate) using a scintillation counter.

-

Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.

Conclusion

This compound is a well-documented competitive inhibitor of the dual-specificity phosphatase JSP-1. The provided quantitative data, signaling pathway visualizations, and detailed experimental protocols offer a robust framework for researchers and drug development professionals investigating the role of JSP-1 in cellular signaling and exploring its potential as a therapeutic target. The variability in reported IC50 values highlights the importance of standardized and well-characterized assay systems for inhibitor profiling. Further kinetic studies, such as the determination of the inhibitor constant (Ki), would provide a more precise measure of the potency of this compound. The methodologies described herein provide a solid foundation for such investigations.

References

BML-260 (CAS No. 101439-76-3): A Technical Guide to a Dual-Function Modulator of Cellular Signaling

For Researchers, Scientists, and Drug Development Professionals

Abstract

BML-260, with CAS number 101439-76-3, is a rhodanine-derivative small molecule that has emerged as a significant tool in cellular signaling research. Initially identified as a potent inhibitor of the dual-specificity phosphatase DUSP22 (also known as JSP-1), subsequent studies have revealed a novel, independent role in the upregulation of Uncoupling Protein 1 (UCP1) and the induction of thermogenesis in adipocytes. This technical guide provides an in-depth overview of this compound, consolidating its chemical and physical properties, detailing its multifaceted biological activities, and providing comprehensive experimental protocols for its study. The information presented herein is intended to support researchers and drug development professionals in exploring the therapeutic potential of this compound in metabolic diseases and muscle wasting disorders.

Chemical and Physical Properties

This compound is a synthetic organic compound belonging to the rhodanine class. Its chemical and physical properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 101439-76-3 | [1][2] |

| IUPAC Name | 4-[(5Z)-5-benzylidene-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzoic acid | [2] |

| Molecular Formula | C₁₇H₁₁NO₃S₂ | [1][2] |

| Molecular Weight | 341.40 g/mol | |

| Appearance | Yellow solid | |

| Purity | ≥98% | |

| Solubility | Soluble in DMSO (10 mM) | |

| Storage | Store as a solid powder at -20°C for up to 12 months. In solvent, store at -80°C for up to 6 months. |

Biological Activity and Mechanism of Action

This compound exhibits a fascinating dual functionality, acting as both a phosphatase inhibitor and a transcriptional activator, through distinct mechanisms.

Inhibition of DUSP22 (JSP-1) Phosphatase

This compound was first characterized as a potent, competitive inhibitor of DUSP22, a dual-specificity phosphatase that positively regulates the JNK signaling pathway. The inhibitory activity of this compound against DUSP22 has been quantified with some variability in the reported IC50 values, likely due to different assay conditions.

| IC50 Value | Assay Conditions | Reference |

| 18 µM | Not specified in abstract | |

| 54 µM | In vitro phosphatase activity assay |

Upregulation of UCP1 and Thermogenesis in Adipocytes

A significant discovery has been the ability of this compound to stimulate the expression of Uncoupling Protein 1 (UCP1) in both brown and white adipocytes, leading to increased mitochondrial activity and thermogenesis. Crucially, this effect is independent of its DUSP22 inhibitory activity. The mechanism involves the activation of key signaling pathways that regulate energy expenditure.

Signaling Pathway for this compound-Induced UCP1 Expression in Adipocytes

This compound treatment leads to the activation of CREB, STAT3, and PPAR signaling pathways, which are known regulators of UCP1 transcription and thermogenesis.

References

BML-260: A Novel Small Molecule Activator of UCP1-Mediated Thermogenesis

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Abstract

BML-260, a rhodanine derivative, has been identified as a potent small molecule that stimulates the expression of Uncoupling Protein 1 (UCP1), a key mediator of non-shivering thermogenesis in brown and beige adipocytes.[1][2][3] This technical guide provides a comprehensive overview of the mechanism of action of this compound, focusing on its UCP1 activation pathway. It details the experimental findings that demonstrate its efficacy in both in vitro and in vivo models, and outlines the signaling cascades involved. This document is intended to serve as a resource for researchers, scientists, and drug development professionals interested in the therapeutic potential of this compound for obesity and related metabolic disorders.

Introduction to UCP1 and Thermogenesis

Uncoupling Protein 1 (UCP1) is a mitochondrial inner membrane protein primarily found in brown adipose tissue (BAT) and beige adipocytes.[4][5] Its primary function is to uncouple oxidative phosphorylation from ATP synthesis, dissipating the energy stored in the proton gradient as heat. This process, known as non-shivering thermogenesis, is a critical mechanism for maintaining body temperature and has emerged as a promising target for increasing energy expenditure to combat obesity. The activation of UCP1 can be achieved through various mechanisms, including direct interaction with the protein, increased gene expression, or physiological stimuli like fatty acids. Small molecules that can effectively activate UCP1 are of significant interest for the development of anti-obesity therapeutics.

This compound: Identification and Primary Effects

This compound was identified from a screen of a chemical library of 33 phosphatase inhibitors using a Ucp1-2A-GFP reporter system. It is a rhodanine derivative, a class of compounds not previously associated with UCP1 activation. Initial studies revealed that this compound significantly increases UCP1 expression in both brown and white adipocytes. This induction of UCP1 is accompanied by an increase in mitochondrial activity and heat generation.

Quantitative Effects on Gene and Protein Expression

The following tables summarize the quantitative effects of this compound on thermogenic gene and protein expression in adipocytes.

Table 1: Effect of this compound on Gene Expression in White Adipocytes

| Gene | Treatment | Fold Change (mRNA) |

| UCP1 | This compound | ~6-fold increase |

| Pgc1α | This compound | ~2.5-fold increase |

| Pparα | This compound | ~2-fold increase |

Table 2: In Vivo Effects of this compound on Subcutaneous White Adipose Tissue

| Parameter | Treatment | Observation |

| UCP1 Protein | This compound (single injection) | Significant increase |

| OXPHOS Protein | This compound (single injection) | Significant increase |

| Adipose Weight | This compound | Significant decrease |

The this compound UCP1 Activation Pathway

Mechanistic studies have revealed that this compound's effect on UCP1 expression is independent of its known role as an inhibitor of the dual-specific phosphatase JSP-1 (JNK-stimulating phosphatase-1). Instead, this compound activates a multi-faceted signaling cascade involving key transcription factors known to regulate thermogenesis.

JSP-1 Independent Mechanism

While this compound was initially identified as a JSP-1 inhibitor, experiments have shown that its thermogenic effects are not mediated through this pathway. Knockdown of JSP-1 did not replicate the UCP1-inducing effect of this compound, and this compound treatment did not significantly alter JNK phosphorylation in adipocytes.

Activation of CREB, STAT3, and PPAR Signaling

The primary mechanism of action for this compound involves the activation of at least three key signaling pathways:

-

CREB (cAMP response element-binding protein): This transcription factor is a well-established regulator of UCP1 expression downstream of β-adrenergic stimulation.

-

STAT3 (Signal transducer and activator of transcription 3): STAT3 has been implicated in the regulation of adipocyte differentiation and metabolism.

-

PPAR (Peroxisome proliferator-activated receptor): PPARγ is a master regulator of adipogenesis, while PPARα is involved in fatty acid oxidation and thermogenesis.

The convergence of these pathways on the UCP1 promoter leads to the observed increase in its expression.

Caption: this compound UCP1 Activation Pathway.

Experimental Protocols

The following are summaries of the key experimental methodologies used to elucidate the this compound UCP1 activation pathway.

Cell Culture and Adipocyte Differentiation

-

Cell Lines: Immortalized brown and white preadipocyte cell lines were used.

-

Differentiation Cocktail: Preadipocytes were differentiated into mature adipocytes using a standard cocktail containing insulin, dexamethasone, isobutylmethylxanthine (IBMX), and a PPARγ agonist (e.g., rosiglitazone).

-

Compound Treatment: Differentiated adipocytes were treated with this compound or vehicle (DMSO) for specified durations.

Gene Expression Analysis

-

RNA Isolation: Total RNA was extracted from cultured adipocytes or adipose tissue using standard methods (e.g., TRIzol).

-

Quantitative Real-Time PCR (qRT-PCR): cDNA was synthesized from RNA, and qRT-PCR was performed using primers specific for UCP1, Pgc1α, Pparα, and a housekeeping gene for normalization.

Protein Expression Analysis

-

Western Blotting: Protein lysates from cells or tissues were separated by SDS-PAGE, transferred to a membrane, and probed with primary antibodies against UCP1 and other proteins of interest (e.g., OXPHOS complexes). A loading control (e.g., β-actin) was used for normalization.

In Vivo Studies

-

Animal Model: C57BL/6J mice were used.

-

Compound Administration: this compound or a positive control (e.g., CL-316243) was administered via a single local injection into subcutaneous white adipose tissue.

-

Tissue Analysis: Adipose tissue was collected for gene and protein expression analysis, as well as histological examination (H&E and UCP1 staining).

Caption: General Experimental Workflow.

Conclusion and Future Directions

This compound represents a promising lead compound for the development of novel anti-obesity therapeutics. Its ability to potently induce UCP1 expression and thermogenesis through a JSP-1 independent mechanism involving CREB, STAT3, and PPAR signaling pathways highlights a unique mode of action. Further research is warranted to fully elucidate the direct molecular targets of this compound and to optimize its pharmacological properties for potential clinical applications. The in vivo data demonstrating a reduction in adipose tissue mass after local administration underscores its therapeutic potential. Future studies should focus on systemic delivery and long-term efficacy and safety in preclinical models of obesity.

References

- 1. Identification of a rhodanine derivative this compound as a potent stimulator of UCP1 expression - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Identification of a rhodanine derivative this compound as a potent stimulator of UCP1 expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Identification of a rhodanine derivative this compound as a potent stimulator of UCP1 expression [thno.org]

- 4. researchgate.net [researchgate.net]

- 5. UCP1 activation: Hottest target in the thermogenesis pathway to treat obesity using molecules of synthetic and natural origin - PubMed [pubmed.ncbi.nlm.nih.gov]

The JSP-1 Independent Effects of BML-260: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

BML-260 is a rhodanine-based small molecule initially identified as a potent inhibitor of the dual-specificity phosphatase JSP-1 (JNK Stimulatory Phosphatase-1), also known as DUSP22.[1][2] JSP-1 is an activator of the c-Jun N-terminal kinase (JNK) signaling pathway, a key regulator of cellular responses to stress, inflammation, and apoptosis.[1][2] While the inhibitory effect of this compound on JSP-1 has been a primary focus of research, emerging evidence reveals that this compound exerts significant biological effects that are independent of its interaction with JSP-1.[1]

This technical guide provides an in-depth overview of the JSP-1 independent effects of this compound, with a particular focus on its role in adipocyte biology and thermogenesis. We will detail the signaling pathways involved, present available quantitative data, and provide comprehensive experimental protocols for key assays.

JSP-1 Independent Signaling Pathways of this compound

The primary JSP-1 independent effects of this compound have been observed in adipocytes, where it promotes the expression of Uncoupling Protein 1 (UCP1) and enhances thermogenesis. This action is of significant interest for its potential therapeutic applications in metabolic diseases, including obesity. The JSP-1 independent signaling is mediated through the activation of three key transcription factors: CREB, STAT3, and PPAR.

Activation of CREB, STAT3, and PPAR Signaling

Studies have demonstrated that this compound treatment in both brown and white adipocytes leads to an increase in the phosphorylation of CREB (cAMP response element-binding protein) and STAT3 (Signal Transducer and Activator of Transcription 3). The activation of these transcription factors is crucial for the induction of the thermogenic gene program. While the direct molecular target of this compound that initiates these signaling cascades remains to be fully elucidated, the downstream effects on UCP1 expression are well-documented. The activation of PPAR (Peroxisome Proliferator-Activated Receptor) signaling by this compound further contributes to the browning of white adipocytes and the overall enhancement of thermogenic capacity.

The following diagram illustrates the proposed JSP-1 independent signaling pathway of this compound in adipocytes.

References

BML-260 and Mitochondrial Function: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

BML-260, a rhodanine-based small molecule, has emerged as a significant modulator of mitochondrial function, particularly in the context of adipocyte thermogenesis and skeletal muscle metabolism. Initially identified as an inhibitor of the dual-specificity phosphatase JSP-1 (DUSP22), subsequent research has revealed that its profound effects on mitochondria are largely independent of this inhibitory activity. This technical guide provides an in-depth overview of this compound, detailing its chemical properties, its multifaceted impact on mitochondrial biogenesis and activity, and the signaling pathways it modulates. This document synthesizes quantitative data from key studies, outlines detailed experimental protocols, and presents visual representations of the underlying molecular mechanisms to serve as a comprehensive resource for researchers in mitochondrial biology and drug development.

Chemical and Physical Properties of this compound

This compound, also known as 4-[(5Z)-5-benzylidene-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzoic acid, is a rhodanine derivative.[1] While initially characterized as a competitive inhibitor of the dual-specificity phosphatase JSP-1 (DUSP22), its effects on mitochondrial function are now understood to be largely independent of this activity.[2][3]

| Property | Value | Reference |

| Alternate Names | 4-[(5Z)-5-benzylidene-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzoic acid | [1] |

| CAS Number | 101439-76-3 | [1] |

| Molecular Formula | C₁₇H₁₁NO₃S₂ | |

| Molecular Weight | 341.40 g/mol | |

| Appearance | Yellow solid | |

| Solubility | Soluble in DMSO (45 mg/ml) | |

| Purity | >98% | |

| Target | JSP-1 (DUSP22) inhibitor | |

| IC₅₀ for JSP-1 | Low micromolar range |

Effects on Mitochondrial Function and Biogenesis

This compound has been demonstrated to be a potent stimulator of mitochondrial activity and biogenesis, primarily in adipocytes. These effects contribute to a "browning" of white adipose tissue and enhanced thermogenesis.

Increased Mitochondrial Activity and Number

Treatment with this compound leads to a significant increase in mitochondrial activity. This is evidenced by an elevated oxygen consumption rate (OCR) in this compound-treated brown adipocytes. Furthermore, electron microscopy has revealed a notable increase in the number of mitochondria in cells treated with this compound.

Upregulation of Thermogenic and Mitochondrial Genes

This compound treatment significantly upregulates the expression of Uncoupling Protein 1 (UCP1), a key protein in thermogenesis, at both the mRNA and protein levels in a time-dependent manner in brown and white adipocytes. In addition to UCP1, this compound also stimulates the expression of other thermogenic genes, including Pgc1α and Pparα. RNA sequencing analysis has shown that this compound treatment leads to a significant upregulation of genes involved in oxidative phosphorylation, fatty acid beta-oxidation, and overall mitochondrial function.

Impact on Mitochondrial DNA and ATP Production

Consistent with an increase in mitochondrial number, this compound treatment increases the ratio of mitochondrial DNA (mtDNA) to nuclear DNA (nuDNA). Interestingly, despite the enhanced mitochondrial activity, ATP production in this compound-treated brown adipocytes is decreased. This finding is consistent with the upregulation of UCP1, which uncouples respiration from ATP synthesis to produce heat.

Quantitative Data Summary

| Parameter | Cell Type | Treatment | Result | Reference |

| UCP1 mRNA Expression | Brown Adipocytes | This compound (3 days) | Significant increase, comparable to isoproterenol | |

| UCP1 Protein Expression | Brown Adipocytes | This compound (3 days) | Significant increase, comparable to isoproterenol | |

| UCP1 Expression | White Adipocytes | This compound (5 days) | Significant increase | |

| Oxygen Consumption Rate (OCR) | Brown Adipocytes | This compound (3 days) | Significantly higher than control | |

| Mitochondrial Number | Brown Adipocytes | This compound (3 days) | Significantly increased | |

| MitoDNA/NuDNA Ratio | Brown Adipocytes | This compound (3 days) | Clear increase | |

| ATP Production | Brown Adipocytes | This compound (3 days) | Decreased compared to control | |

| OXPHOS Protein Expression | Brown Adipocytes | This compound (3 days) | Clear increase | |

| Thermogenic Gene Expression (Pgc1α, Pparα) | White Adipocytes | This compound (5 days) | Stimulated expression |

Signaling Pathways Modulated by this compound

The effects of this compound on mitochondrial function are mediated through the activation of several key signaling pathways. Notably, these actions are independent of its inhibitory effect on JSP-1.

CREB, STAT3, and PPAR Signaling

Mechanistic studies have revealed that this compound treatment activates the CREB, STAT3, and PPAR signaling pathways. Western blot analysis has shown increased levels of phosphorylated CREB (p-CREB) and phosphorylated STAT3 (p-STAT3) in both this compound treated adipocytes and adipose tissues. The activation of these pathways collectively contributes to the upregulation of UCP1 and the broader thermogenic program in adipocytes.

DUSP22-JNK-FOXO3a Axis in Skeletal Muscle

In the context of skeletal muscle, this compound has been shown to ameliorate muscle wasting by targeting the DUSP22-JNK-FOXO3a axis. In models of skeletal muscle atrophy, DUSP22 is upregulated. Treatment with this compound, or knockdown of DUSP22, prevents muscle wasting by suppressing the master regulator of muscle atrophy, FOXO3a, through the downregulation of the stress-activated kinase JNK. This effect occurs independently of Akt activation.

Mitochondrial Dynamics

Mitochondria are dynamic organelles that constantly undergo fusion and fission to maintain their health and function. Mitochondrial fusion is mediated by proteins such as Mitofusin 1 (Mfn1), Mitofusin 2 (Mfn2), and Optic atrophy 1 (OPA1), while fission is primarily controlled by Dynamin-related protein 1 (Drp1) and its receptors like Fission 1 (Fis1).

Currently, there is a lack of direct evidence from published studies on the specific effects of this compound on the expression or activity of these key mitochondrial dynamics proteins. Given this compound's demonstrated ability to increase mitochondrial number, it is plausible that it may influence the machinery governing mitochondrial fission and fusion. However, this remains an area for future investigation.

Experimental Protocols

Adipocyte Differentiation and this compound Treatment

This protocol is adapted from Feng et al. (2019).

-

Cell Culture: Culture pre-adipocytes (e.g., from mouse subcutaneous white adipose tissue) in growth medium.

-

Differentiation Induction: At 2 days post-confluence, induce differentiation by changing to a differentiation medium containing appropriate inducers (e.g., insulin, dexamethasone, IBMX, and a PPARγ agonist).

-

Maturation: After 2-3 days, replace the induction medium with a maturation medium (e.g., containing insulin) and culture for an additional 7-8 days to obtain mature adipocytes.

-

This compound Treatment: Treat mature adipocytes with the desired concentration of this compound (dissolved in DMSO) or vehicle control (DMSO) for the specified duration (e.g., 1-5 days).

Western Blotting for UCP1 and Signaling Proteins

-

Protein Extraction: Lyse treated adipocytes in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine protein concentration using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies (e.g., anti-UCP1, anti-p-CREB, anti-p-STAT3, anti-β-actin) overnight at 4°C.

-

Secondary Antibody and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.

Quantitative Real-Time PCR (qPCR) for Gene Expression

-

RNA Extraction and cDNA Synthesis: Extract total RNA from treated adipocytes using a suitable kit and reverse transcribe into cDNA.

-

qPCR Reaction: Set up qPCR reactions using SYBR Green master mix, cDNA template, and primers for target genes (e.g., Ucp1, Pgc1α, Pparα) and a housekeeping gene (e.g., Actin).

-

Data Analysis: Analyze the data using the ΔΔCT method to determine the relative mRNA expression levels.

Mitochondrial Respiration Assay (Seahorse XF Cell Mito Stress Test)

This protocol is a general guideline for the Seahorse XF Cell Mito Stress Test.

-

Cell Seeding: Seed adipocytes in a Seahorse XF cell culture microplate and allow them to adhere and differentiate.

-

Assay Preparation: On the day of the assay, replace the culture medium with Seahorse XF base medium supplemented with substrates (e.g., glucose, pyruvate, glutamine) and incubate in a CO₂-free incubator at 37°C for 1 hour.

-

Mito Stress Test: Perform the assay using a Seahorse XF Analyzer. Sequentially inject oligomycin (ATP synthase inhibitor), FCCP (uncoupling agent), and a mixture of rotenone/antimycin A (Complex I and III inhibitors).

-

Data Analysis: The Seahorse software calculates key parameters of mitochondrial respiration, including basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial oxygen consumption.

ATP Production Assay (Luminescent Assay)

This protocol is based on the principle of the luciferin-luciferase reaction.

-

Sample Preparation: Culture and treat adipocytes in a 96-well plate.

-

Cell Lysis: Add a detergent solution to lyse the cells and release ATP. Incubate for a short period with shaking to ensure complete lysis and inactivation of ATPases.

-

Luciferase Reaction: Add a substrate solution containing luciferase and luciferin to the cell lysates.

-

Luminescence Measurement: Incubate for a few minutes and then measure the luminescence using a plate-reading luminometer. The light output is proportional to the ATP concentration.

-

Standard Curve: Generate a standard curve using known concentrations of ATP to quantify the ATP levels in the samples.

Conclusion and Future Directions

This compound is a valuable chemical tool for studying mitochondrial function and thermogenesis. Its ability to increase mitochondrial number and activity, upregulate key thermogenic genes, and activate the CREB, STAT3, and PPAR signaling pathways in a JSP-1-independent manner makes it a compound of significant interest. In skeletal muscle, its targeting of the DUSP22-JNK-FOXO3a axis highlights its potential therapeutic relevance in muscle wasting conditions.

Future research should focus on several key areas. Firstly, the precise molecular target(s) of this compound that mediate its effects on mitochondrial function remain to be identified. Secondly, a detailed investigation into the impact of this compound on mitochondrial dynamics, including the expression and activity of fusion and fission proteins, is warranted. Finally, further in vivo studies are needed to fully elucidate the therapeutic potential of this compound in metabolic diseases and muscle wasting disorders. This technical guide provides a solid foundation for researchers to build upon in their exploration of this intriguing small molecule.

References

- 1. Identification of a rhodanine derivative this compound as a potent stimulator of UCP1 expression [thno.org]

- 2. Rhodanine derivatives as inhibitors of JSP-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. PPARδ Agonism Activates Fatty Acid Oxidation via PGC-1α but Does Not Increase Mitochondrial Gene Expression and Function - PMC [pmc.ncbi.nlm.nih.gov]

BML-260: A Dual-Action Small Molecule Targeting Muscle Wasting and Promoting Thermogenesis

A Technical Review for Researchers and Drug Development Professionals

Introduction: BML-260, a rhodanine-based small molecule, has emerged as a promising preclinical compound with a unique dual mechanism of action. Initially identified as a potent inhibitor of the dual-specificity phosphatase 22 (DUSP22), also known as JNK stimulatory phosphatase-1 (JSP-1), this compound has demonstrated therapeutic potential in two distinct and significant areas: the amelioration of skeletal muscle wasting and the promotion of thermogenesis in adipose tissue. This technical guide provides an in-depth review of the current literature on this compound, focusing on its core pharmacology, mechanistic pathways, and key experimental findings.

Core Pharmacology and Mechanism of Action

This compound's primary established molecular target is DUSP22, a phosphatase that positively regulates the c-Jun N-terminal kinase (JNK) signaling pathway. By inhibiting DUSP22, this compound effectively downregulates JNK activity. This mechanism is central to its effects on skeletal muscle.

In a distinct and separate mode of action, this compound has been shown to stimulate the expression of uncoupling protein 1 (UCP1) in both brown and white adipocytes. This effect, which is independent of DUSP22/JSP-1 inhibition, leads to increased mitochondrial activity and thermogenesis, suggesting a potential application in the treatment of obesity and metabolic disorders.

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound in preclinical studies.

| Parameter | Value | Target/System | Reference |

| IC50 | 54 µM | DUSP22 Phosphatase Activity | [1] |

| Binding Affinity (Vina Score) | -5.8 | DUSP22 Active Site (Cys88) | [1] |

Table 1: In Vitro Inhibitory Activity of this compound

| Experimental Model | Key Findings | Reference |

| Dexamethasone-induced myotube atrophy (in vitro) | This compound prevents the reduction in myotube diameter, recovers fusion and differentiation indexes, and prevents the reduction in protein synthesis. It also downregulates the expression of atrophy-related genes, atrogin-1 and MuRF-1.[1] | [1] |

| Dexamethasone-induced muscle atrophy (in vivo) | This compound treatment recovers body weight, improves muscle performance (Rotarod test), increases myofiber cross-sectional area, and increases the mass of various muscles including the tibialis anterior and gastrocnemius.[1] | |

| Aged mice model of sarcopenia (in vivo) | This compound treatment for 28 days leads to a >20% increase in grip strength and a reduction in the expression of muscle wasting-related genes. It also reduces the expression of myostatin and increases PGC-1α expression. | |

| Brown and white adipocytes (in vitro) | This compound significantly increases the expression of UCP1 at both the mRNA and protein levels in a time-dependent manner. This effect is comparable to that of the known UCP1 inducer, isoproterenol. | |

| Mouse model of thermogenesis (in vivo) | A single injection of this compound leads to increased UCP1 and oxidative phosphorylation protein expression in subcutaneous white adipose tissue, resulting in a "browning" phenomenon and increased rectal temperature during a cold challenge. |

Table 2: In Vitro and In Vivo Efficacy of this compound

Signaling Pathways

Amelioration of Skeletal Muscle Wasting: The DUSP22-JNK-FOXO3a Axis

In skeletal muscle, this compound's therapeutic effect is mediated by its inhibition of DUSP22. This action prevents the dephosphorylation and subsequent activation of JNK. The suppression of JNK activity, in turn, inhibits the transcription factor FOXO3a, a master regulator of muscle atrophy. This signaling cascade is independent of the Akt pathway, which is often associated with muscle protein synthesis.

Promotion of Thermogenesis: A JSP-1 Independent Mechanism

In adipocytes, this compound's effect on UCP1 expression is surprisingly independent of its DUSP22/JSP-1 inhibitory activity. Mechanistic studies have revealed that this compound activates several other signaling pathways, including those involving CREB (cAMP response element-binding protein), STAT3 (signal transducer and activator of transcription 3), and PPAR (peroxisome proliferator-activated receptor). The convergence of these pathways leads to the transcriptional upregulation of UCP1 and other thermogenic genes.

Experimental Protocols

DUSP22 Phosphatase Activity Assay

-

Principle: To determine the in vitro inhibitory effect of this compound on DUSP22 phosphatase activity.

-

Methodology: Recombinant DUSP22 protein is incubated with a generic phosphatase substrate, such as p-nitrophenyl phosphate (pNPP), in the presence of varying concentrations of this compound. The dephosphorylation of pNPP by DUSP22 generates a colored product, p-nitrophenol, which can be quantified spectrophotometrically at 405 nm. The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the this compound concentration.

Dexamethasone-Induced Myotube Atrophy Assay

-

Principle: To assess the protective effect of this compound against muscle cell atrophy in vitro.

-

Cell Culture: C2C12 myoblasts are cultured and differentiated into myotubes.

-

Treatment: Differentiated myotubes are treated with dexamethasone to induce atrophy, with or without co-treatment with this compound.

-

Analysis: Myotube diameter is measured using microscopy and image analysis software. Protein synthesis can be assessed using assays such as the SUnSET (surface sensing of translation) technique. The expression of atrophy-related genes (e.g., Atrogin-1, MuRF-1) is quantified by qPCR or Western blotting.

In Vivo Dexamethasone-Induced Muscle Atrophy Model

-

Principle: To evaluate the in vivo efficacy of this compound in a mouse model of glucocorticoid-induced muscle wasting.

-

Animal Model: Mice are treated with daily injections of dexamethasone to induce muscle atrophy.

-

Treatment: A cohort of dexamethasone-treated mice is co-administered with this compound (e.g., via intraperitoneal injection).

-

Analysis: Muscle function is assessed using tests like the Rotarod performance test and grip strength measurement. At the end of the study, muscles are excised, weighed, and processed for histological analysis (e.g., H&E staining to measure myofiber cross-sectional area) and molecular analysis (qPCR or Western blotting for atrophy markers).

UCP1 Expression Analysis in Adipocytes

-

Principle: To quantify the effect of this compound on the expression of the key thermogenic protein, UCP1.

-

Cell Culture: Brown or white preadipocytes are differentiated into mature adipocytes.

-

Treatment: Mature adipocytes are treated with various concentrations of this compound for different durations.

-

Analysis:

-

qPCR: RNA is extracted from the cells, reverse-transcribed to cDNA, and the relative mRNA expression of UCP1 is quantified using real-time PCR.

-

Western Blotting: Protein lysates are prepared from the treated cells, separated by SDS-PAGE, transferred to a membrane, and probed with an antibody specific for UCP1. The protein bands are visualized and quantified.

-

Clinical Status

As of the current literature review, this compound is in the preclinical stage of development. There is no publicly available information regarding any ongoing or planned clinical trials in humans.

Conclusion

This compound is a fascinating small molecule with two distinct and therapeutically relevant mechanisms of action. Its ability to inhibit the DUSP22-JNK-FOXO3a pathway provides a novel, Akt-independent strategy for combating skeletal muscle wasting associated with conditions like sarcopenia and cachexia. Simultaneously, its capacity to induce UCP1 expression and thermogenesis through a JSP-1 independent mechanism opens up possibilities for its development as an anti-obesity agent. Further research is warranted to optimize its pharmacokinetic and pharmacodynamic properties and to fully elucidate the molecular details of its off-target effects on adipocyte signaling. The data presented in this review underscore the potential of this compound as a lead compound for the development of new therapeutics for a range of debilitating conditions.

References

BML-260: A Comprehensive Technical Guide to Safety, Handling, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

BML-260 is a rhodanine-based small molecule that has garnered significant interest in the scientific community for its dual roles as a potent inhibitor of the dual-specificity phosphatase JSP-1 (DUSP22) and as a stimulator of uncoupling protein 1 (UCP-1) expression. This technical guide provides an in-depth overview of the safety, handling, and core biological activities of this compound. It is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development, offering detailed experimental methodologies and a clear presentation of quantitative data. The guide also features visualizations of key signaling pathways and experimental workflows to facilitate a deeper understanding of its mechanisms of action.

Chemical and Physical Properties

| Property | Value | Reference |

| Chemical Name | 4-[(5Z)-5-benzylidene-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzoic acid | [1] |

| Molecular Formula | C₁₇H₁₁NO₃S₂ | [1] |

| Molecular Weight | 341.40 g/mol | [1] |

| CAS Number | 101439-76-3 | [1] |

| Purity | ≥98% | [1] |

| Appearance | Solid | Probechem |

| Solubility | 10 mM in DMSO | Probechem |

Safety and Handling

According to the Safety Data Sheet (SDS) provided by Santa Cruz Biotechnology, this compound is not considered hazardous by the 2012 OSHA Hazard Communication Standard. However, standard laboratory safety practices should always be observed.

Hazard Identification

-

Hazardous Combustion Products: May produce hydrogen sulfide, carbon oxides, and nitrogen oxides (NOx) upon combustion.

First Aid Measures

| Exposure Route | First Aid Procedure |

| Inhalation | Remove to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. |

| Eye Contact | Wash with plenty of water. |

| Skin Contact | Wash skin with soap and water. |

| Ingestion | Clean mouth with water. Never give anything by mouth to an unconscious person. |

Handling and Storage

-

Handling: Handle in accordance with good industrial hygiene and safety practices. Avoid creating dust.

-

Storage: Store at -20°C for up to 12 months as a solid powder. In solvent, store at -80°C for up to 6 months or at -20°C for up to 1 month. Avoid extremes of temperature and direct sunlight.

-

Incompatible Materials: Strong oxidizing agents.

Personal Protective Equipment (PPE)

-

Respiratory Protection: If exposure limits are exceeded or irritation is experienced, NIOSH/MSHA approved respiratory protection should be worn.

-

Eye/Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles.

-

Skin and Body Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.

Biological Activity and Mechanism of Action

This compound exhibits two primary, and seemingly independent, biological activities: inhibition of DUSP22 and stimulation of UCP-1 expression.

Inhibition of DUSP22 and the DUSP22-JNK-FOXO3a Signaling Pathway

This compound is a potent inhibitor of the dual-specificity phosphatase DUSP22, also known as JNK Stimulatory Phosphatase-1 (JSP-1). DUSP22 is a key regulator of the c-Jun N-terminal kinase (JNK) signaling pathway. Research has shown that in the context of skeletal muscle wasting, DUSP22 is upregulated. By inhibiting DUSP22, this compound suppresses the activation of the stress-activated kinase JNK. This, in turn, leads to the downregulation of the transcription factor FOXO3a, a master regulator of muscle atrophy. This mechanism has shown therapeutic potential in preventing multiple forms of muscle wasting, including sarcopenia. Notably, this action is independent of the Akt signaling pathway.

Caption: this compound inhibits DUSP22, preventing JNK-mediated activation of FOXO3a and subsequent muscle atrophy.

Stimulation of UCP-1 Expression and Thermogenesis

In adipocytes, this compound acts as a potent stimulator of Uncoupling Protein 1 (UCP-1) expression, a key protein involved in non-shivering thermogenesis. This effect has been observed in both brown and white adipocytes and leads to increased mitochondrial activity and heat generation. Mechanistic studies have revealed that this action is independent of JSP-1 (DUSP22) inhibition. Instead, the effect of this compound on adipocytes is partially mediated through the activation of the CREB, STAT3, and PPAR signaling pathways. This suggests this compound may have potential applications in the treatment of obesity.

Caption: this compound stimulates UCP-1 expression and thermogenesis in adipocytes via the CREB, STAT3, and PPAR pathways.

Experimental Protocols

In Vitro Model of Dexamethasone-Induced Myotube Atrophy

This protocol describes the use of this compound to prevent muscle cell atrophy in a cell culture model.

Caption: Workflow for assessing the effect of this compound on dexamethasone-induced myotube atrophy in vitro.

Methodology:

-

Cell Culture: C2C12 mouse myoblasts are cultured and differentiated into myotubes.

-

Treatment: Differentiated myotubes are treated with dexamethasone (Dex) to induce atrophy. A parallel group is co-treated with Dex and this compound.

-

Analysis: Myotube diameter is measured to assess the extent of atrophy. Protein synthesis is quantified, and the expression of atrophy-related genes (atrogenes) such as Atrogin-1 and MuRF-1 is analyzed using qPCR and Western blotting.

Key Findings:

-

This compound treatment prevents the reduction in myotube diameter caused by Dex.

-

This compound rescues the Dex-induced decrease in protein synthesis.

-

This compound downregulates the expression of Atrogin-1 and MuRF-1.

In Vitro UCP-1 Expression Assay in Adipocytes

This protocol details the method for evaluating the effect of this compound on UCP-1 expression in cultured adipocytes.

Caption: Workflow for measuring the effect of this compound on UCP-1 expression and mitochondrial function in cultured adipocytes.

Methodology:

-

Cell Culture and Differentiation: Brown or white preadipocytes are cultured and differentiated into mature adipocytes.

-

Treatment: Mature adipocytes are treated with this compound or a vehicle control (DMSO) for a specified duration (e.g., 1-3 days).

-

Analysis: UCP-1 expression is quantified at both the mRNA (qPCR) and protein (Western Blot) levels. Mitochondrial activity and oxygen consumption rates can also be measured to assess functional changes.

Key Findings:

-

This compound significantly increases UCP-1 expression in both brown and white adipocytes in a time-dependent manner.

-

This compound treatment leads to an increase in mitochondrial activity and the expression of genes involved in oxidative phosphorylation.

Quantitative Data Summary

| Parameter | Value | Context | Reference |

| IC₅₀ for DUSP22 Inhibition | 54 µM | In a DUSP22 phosphatase activity assay. | |

| In Vitro Myotube Atrophy Model (C2C12 cells) | |||

| * Dexamethasone Concentration | Varies by lab | To induce atrophy. | |

| * this compound Concentration | Varies by lab | To test preventative effects. | |

| In Vivo Skeletal Muscle Wasting Model (Aged Mice) | |||

| * this compound Treatment Duration | 4 weeks | To assess therapeutic effects on sarcopenia. | |

| * Grip Strength Increase | >20% | In this compound treated aged mice. | |

| In Vivo Adipocyte Browning Model (Mice) | |||

| * this compound Administration | Direct in situ injection into subcutaneous white adipose depot. | To assess local effects on UCP-1 expression. | |

| * UCP-1 mRNA Increase | 26-fold | In white adipose tissue after a single this compound injection. |

Conclusion

This compound is a multifaceted research compound with significant potential in diverse therapeutic areas, including the treatment of skeletal muscle wasting disorders and obesity. Its well-defined dual mechanisms of action—inhibiting the DUSP22-JNK-FOXO3a pathway and stimulating UCP-1 expression via CREB, STAT3, and PPAR signaling—make it a valuable tool for researchers. This guide provides the essential safety, handling, and detailed technical information required for the effective and safe use of this compound in a research setting. As with all research chemicals, it is imperative to follow all recommended safety protocols and to consult the primary literature for detailed experimental conditions. This compound is for research use only and is not intended for diagnostic or therapeutic use.

References

Methodological & Application

BML-260: In Vitro Application Notes and Protocols for Cellular Research

For research use only. Not for use in diagnostic procedures.

Introduction

BML-260, also known as 4-[(5Z)-5-benzylidene-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzoic acid, is a rhodanine-based small molecule inhibitor. It was initially identified as a potent inhibitor of the dual-specificity phosphatase JSP-1 (JNK Stimulatory Phosphatase-1), also known as DUSP22.[1] Subsequent research has revealed its broader biological activities, including the regulation of gene expression in adipocytes and the prevention of skeletal muscle atrophy, highlighting its potential as a valuable tool for in vitro studies in metabolic and muscle wasting diseases.

This document provides detailed application notes and experimental protocols for the in vitro use of this compound, aimed at researchers, scientists, and drug development professionals.

Molecular Profile

| Property | Value |

| Alternate Names | 4-[(5Z)-5-benzylidene-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzoic acid |

| Molecular Formula | C₁₇H₁₁NO₃S₂ |

| Molecular Weight | 341.40 g/mol |

| CAS Number | 101439-76-3 |

| Primary Target | Dual-specificity phosphatase 22 (DUSP22/JSP-1)[1] |

| Solubility | Soluble in DMSO |

Mechanism of Action

This compound exhibits at least two distinct mechanisms of action in different cellular contexts:

-

Inhibition of DUSP22 and Regulation of Muscle Atrophy: In skeletal muscle cells, this compound acts as a competitive inhibitor of DUSP22.[1][2] This inhibition leads to the downregulation of the stress-activated kinase JNK and its downstream target FOXO3a, a key regulator of muscle wasting.[2] This action prevents the expression of atrophy-related genes, thereby ameliorating muscle cell atrophy.

-

JSP-1 Independent Upregulation of UCP1 in Adipocytes: In both brown and white adipocytes, this compound significantly increases the expression of Uncoupling Protein 1 (UCP1), a key molecule in thermogenesis. This effect is surprisingly independent of its inhibitory action on JSP-1. Mechanistic studies suggest that this compound's effect in adipocytes is mediated, at least in part, through the activation of CREB, STAT3, and PPAR signaling pathways.

Quantitative Data

| Parameter | Cell Type/Assay | Value | Reference |

| IC₅₀ (DUSP22 Inhibition) | In vitro phosphatase assay | 54 µM | |

| UCP1 mRNA Expression | In vitro differentiated white adipocytes | ~2.5-fold increase | |

| UCP1 mRNA Expression | In vivo (local injection in white adipose tissue) | ~26-fold increase |

Experimental Protocols

Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol is a general guideline for assessing the effect of this compound on the viability of adherent cells, such as C2C12 myoblasts.

Materials:

-

C2C12 myoblasts

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

This compound stock solution (in DMSO)

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed C2C12 cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator.

-

Compound Treatment: Prepare serial dilutions of this compound in complete growth medium from the DMSO stock. The final DMSO concentration should be kept below 0.1% to avoid solvent toxicity. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).

-

Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.

-

Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

Western Blotting for Phosphorylated Signaling Proteins (p-CREB, p-STAT3)

This protocol describes the detection of changes in the phosphorylation status of key signaling proteins in adipocytes upon this compound treatment.

Materials:

-

Differentiated adipocytes (e.g., from primary preadipocytes)

-

This compound stock solution (in DMSO)

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-p-CREB, anti-CREB, anti-p-STAT3, anti-STAT3, anti-β-actin)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Cell Treatment: Plate differentiated adipocytes and treat with various concentrations of this compound (or a single effective concentration, e.g., 10 µM) for the desired time.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer. Scrape the cells and collect the lysate.

-

Protein Quantification: Centrifuge the lysate to pellet cell debris and determine the protein concentration of the supernatant using a BCA assay.

-

SDS-PAGE and Transfer: Normalize protein amounts, mix with Laemmli buffer, and boil. Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C.

-

Secondary Antibody and Detection: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature. Wash again and apply ECL substrate.

-

Imaging: Capture the chemiluminescent signal using an imaging system.

-

Analysis: Quantify band intensities and normalize the phosphorylated protein levels to the total protein levels.

In Vitro DUSP22 (JSP-1) Phosphatase Assay